Cas no 106758-24-1 (2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI))

2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI) structure
106758-24-1 structure
Nome del prodotto:2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI)
Numero CAS:106758-24-1
MF:C15H24O3
MW:252.349265098572
CID:141686
PubChem ID:129414

2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI)
    • (2aS,4aR,7S,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol
    • 2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2...
    • Punctaporonin F
    • 2aH-Cyclobut(e)indene-2a,7-diol, 1,2,3,4,4a,7,7a,7b-octahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-, (2aS-(2aalpha,4aalpha,7beta,7aalpha,7bbeta))-
    • AC1L2VK9
    • M 189122
    • DTXSID10910106
    • M189122
    • 106758-24-1
    • Punctatin F
    • 7a-(Hydroxymethyl)-2,2,4a-trimethyl-1,2,3,4,4a,7,7a,7b-octahydro-2aH-cyclobuta[e]indene-2a,7-diol
    • CHEBI:217459
    • Punctaporonin E
    • Punctatin E
    • Inchi: InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13+,14+,15+/m1/s1
    • Chiave InChI: FELGSSRBVNYFNO-GCPZOVCVSA-N
    • Sorrisi: OC[C@]12[C@@H](O)C=C[C@@]1(C)CC[C@]1(C(C[C@H]21)(C)C)O

Proprietà calcolate

  • Massa esatta: 252.17262
  • Massa monoisotopica: 252.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 416
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 60.7Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.226
  • Punto di ebollizione: 364.1°Cat760mmHg
  • Punto di infiammabilità: 167.3°C
  • Indice di rifrazione: 1.591
  • PSA: 60.69

2aH-Cyclobut[e]indene-2a,7-diol,1,2,3,4,4a,7-hexahydro-7a-(hydroxymethyl)-2,2,4a-trimethyl-,(2aS,4aR,7S,7aR,7bR)- (9CI) Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.